

# The Oxaborole tRNA Trapping (OBORT) Mechanism: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Oxaborole tRNA Trapping (OBORT) mechanism, a novel mode of action for a promising class of antimicrobial agents. We will delve into the core molecular interactions, present key quantitative data, detail relevant experimental methodologies, and visualize the critical pathways and processes involved.

## Core Concepts of the OBORT Mechanism

The OBORT mechanism is a highly specific process that leads to the inhibition of protein synthesis by targeting an essential enzyme: leucyl-tRNA synthetase (LeuRS).<sup>[1][2]</sup> Unlike many antibiotics that target the synthetic active site of aminoacyl-tRNA synthetases (aaRS), oxaboroles exploit the enzyme's own quality control machinery—the editing or proofreading domain.<sup>[1][3]</sup>

Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine to its cognate transfer RNA (tRNA<sub>Leu</sub>), a critical step in preparing for protein translation.<sup>[1]</sup> To ensure the fidelity of this process, LeuRS possesses a distinct editing domain, often referred to as the Connective Polypeptide 1 (CP1) domain, which is located approximately 30 Å from the aminoacylation site.<sup>[1][2]</sup> This editing site serves to hydrolyze incorrectly charged tRNAs (post-transfer editing) or misactivated amino acids (pre-transfer editing).<sup>[4]</sup>

Oxaborole compounds, such as the FDA-approved antifungal tavaborole (formerly AN2690), are designed to mimic a misacylated tRNA substrate.<sup>[2][5]</sup> Upon entering the LeuRS editing

site, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'- hydroxyl groups of the ribose on the terminal adenosine (A76) of tRNA<sub>Leu</sub>.<sup>[6][7][8]</sup> This effectively "traps" the tRNA in the editing site, preventing its translocation to the synthetic site for aminoacylation and ultimately halting protein synthesis.<sup>[2]</sup> This unique mechanism of action provides a high degree of selectivity for fungal or bacterial LeuRS over their human counterparts.<sup>[9]</sup>

## Quantitative Data

The following tables summarize key quantitative data related to the OBORT mechanism, providing insights into the potency and kinetics of oxaborole inhibitors.

Table 1: Inhibition Constants of Oxaborole Compounds against Leucyl-tRNA Synthetase

| Compound                   | Organism/Enzyme                                    | Inhibition Constant (Ki) | Assay Conditions             | Reference |
|----------------------------|----------------------------------------------------|--------------------------|------------------------------|-----------|
| Tavaborole (AN2690)        | Saccharomyces cerevisiae (yeast) cytoplasmic LeuRS | Not specified            | Inhibition of aminoacylation | [10]      |
| Benzoxaborole Compound 20j | Escherichia coli LeuRS                             | Kd = 1.4 nM              | Binding affinity measurement | [11]      |
| Ganfeborole (GSK3036656)   | Mycobacterium tuberculosis LeuRS                   | IC50 = 0.2 μM            | Enzyme inhibition assay      | [12]      |
| Ganfeborole (GSK3036656)   | Human cytoplasmic LeuRS                            | IC50 = 132 μM            | Enzyme inhibition assay      | [12]      |
| Ganfeborole (GSK3036656)   | Human mitochondrial LeuRS                          | IC50 > 300 μM            | Enzyme inhibition assay      | [12]      |
| Epetraborole (AN3365)      | Escherichia coli LeuRS                             | Not specified            | Inhibition of aminoacylation | [12]      |

Table 2: Kinetic Parameters of Leucyl-tRNA Synthetase in the Presence of Oxaboroles

| Enzyme                                 | Substrate /Inhibitor     | Km               | kcat            | kcat/Km          | Assay Condition        | Reference |
|----------------------------------------|--------------------------|------------------|-----------------|------------------|------------------------|-----------|
| E. coli LeuRS                          | Leucine                  | Not specified    | Not specified   | Not specified    | Pyrophosphate exchange | [13]      |
| E. coli LeuRS                          | Isoleucine (non-cognate) | Not specified    | Not specified   | Not specified    | Pyrophosphate exchange | [13]      |
| Human cytoplasmic LeuRS (D399A mutant) | Leucine                  | 0.9 ± 0.2 mM     | 5.6 ± 0.1 s-1   | 6.2 x 103 M-1s-1 | Pyrophosphate exchange |           |
| Human cytoplasmic LeuRS (Wild-type)    | Leucine                  | 0.024 ± 0.009 mM | 2.1 ± 0.4 s-1   | 8.8 x 104 M-1s-1 | Pyrophosphate exchange |           |
| Human cytoplasmic LeuRS (D399A mutant) | Isoleucine               | 1.8 ± 0.5 mM     | 0.06 ± 0.02 s-1 | 33 M-1s-1        | ATPase assay           |           |
| Human cytoplasmic LeuRS (Wild-type)    | Isoleucine               | Not specified    | Not specified   | Not specified    | ATPase assay           |           |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the OBORT mechanism.

## Leucyl-tRNA Synthetase (LeuRS) Purification

Objective: To obtain highly pure and active LeuRS for use in subsequent assays. This protocol is adapted for His-tagged recombinant protein expression in *E. coli*.

### Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with a LeuRS expression vector (e.g., pET vector with an N-terminal His6-tag).
- Luria-Bertani (LB) broth and agar plates with appropriate antibiotics.
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
- Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT.
- Ni-NTA affinity chromatography column.

### Procedure:

- Inoculate a single colony of the transformed *E. coli* into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD<sub>600</sub> of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with 10-20 column volumes of Wash Buffer.
- Elute the His-tagged LeuRS with Elution Buffer.
- Analyze the fractions by SDS-PAGE to assess purity.
- Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

## tRNA Aminoacylation (Charging) Assay

Objective: To measure the catalytic activity of LeuRS in charging tRNA<sub>Leu</sub> with leucine.

Materials:

- Purified LeuRS.
- In vitro transcribed or purified tRNA<sub>Leu</sub>.
- [<sup>3</sup>H]-Leucine or [<sup>14</sup>C]-Leucine.
- Aminoacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl<sub>2</sub>, 4 mM ATP, 1 mM DTT.
- Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).
- Glass fiber filters.
- Scintillation fluid.

Procedure:

- Prepare a reaction mixture containing Aminoacylation Buffer, a defined concentration of tRNALeu (e.g., 5  $\mu$ M), and radiolabeled leucine (e.g., 20  $\mu$ M).
- Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding a small amount of purified LeuRS (e.g., 50 nM).
- At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and spot them onto glass fiber filters.
- Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and stop the reaction.
- Wash the filters three times with cold 5% TCA and once with ethanol to remove unincorporated radiolabeled leucine.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the amount of charged tRNA formed over time to determine the initial reaction velocity.

## Post-Transfer Editing (Deacylation) Assay

Objective: To measure the ability of the LeuRS editing domain to hydrolyze mischarged tRNA.

Materials:

- Purified LeuRS.
- Mischarged tRNA (e.g., [ $^3$ H]-Ile-tRNALeu), prepared using an editing-deficient LeuRS mutant.
- Deacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT.
- Quenching Solution: 10% (w/v) TCA.
- Glass fiber filters.

- Scintillation fluid.

Procedure:

- Prepare a reaction mixture containing Deacylation Buffer and a defined concentration of mischarged tRNA (e.g., 1  $\mu$ M).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding purified LeuRS (e.g., 100 nM).
- At various time points, take aliquots and process them as described in the tRNA Aminoacylation Assay (steps 4-8).
- The decrease in radioactivity on the filters over time corresponds to the hydrolysis of the mischarged amino acid from the tRNA.

## Pre-Transfer Editing (ATP Hydrolysis) Assay

Objective: To measure the tRNA-independent hydrolysis of the misactivated aminoacyl-adenylate intermediate.

Materials:

- Purified LeuRS.
- Non-cognate amino acid (e.g., norvaline).
- [ $\alpha$ -32P]ATP.
- ATPase Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT.
- Quenching Solution: 1 M Formic acid.
- Polyethyleneimine (PEI)-cellulose TLC plates.
- Developing Solvent: 0.5 M LiCl, 1 M Formic acid.

Procedure:

- Prepare a reaction mixture in ATPase Buffer containing the non-cognate amino acid (e.g., 10 mM) and [ $\alpha$ -32P]ATP.
- Pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding purified LeuRS (e.g., 1  $\mu$ M).
- At various time points, take small aliquots and quench the reaction in formic acid.
- Spot the quenched samples onto a PEI-cellulose TLC plate.
- Develop the TLC plate in the developing solvent to separate ATP, ADP, and AMP.
- Dry the plate and visualize the radiolabeled spots using a phosphorimager.
- Quantify the amount of [ $\alpha$ -32P]AMP formed over time. An increase in AMP formation in the presence of the non-cognate amino acid is indicative of pre-transfer editing.

## Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the OBORT mechanism.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. High-level expression and single-step purification of leucyl-tRNA synthetase from *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 7. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Oxaborole tRNA Trapping (OBORT) Mechanism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1667275#oxaborole-trna-trapping-obort-mechanism-details>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)